molecular formula C19H14Cl3NO5 B13798816 1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate

1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B13798816
M. Wt: 442.7 g/mol
InChI Key: FYEXIHDBKJSWRV-HNNXBMFYSA-N
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Description

“1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyl and Trichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 2,4,5-trichlorophenyl chloride, respectively.

    Oxidation and Esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate ester.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Common techniques include:

    Catalytic Hydrogenation: To introduce hydrogen atoms selectively.

    Column Chromatography: For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Can act as catalysts or catalyst precursors in various chemical reactions.

Biology

    Enzyme Inhibition: May act as inhibitors for specific enzymes, useful in biochemical research.

    Protein Binding Studies: Used to study interactions with proteins and other biomolecules.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.

    Therapeutic Agents: May have therapeutic potential for treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate their function.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Similar in structure but with different substituents.

    2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the benzyl group.

    1-O-benzyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the trichlorophenyl group.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H14Cl3NO5

Molecular Weight

442.7 g/mol

IUPAC Name

1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C19H14Cl3NO5/c20-12-8-14(22)16(9-13(12)21)28-18(25)15-6-7-17(24)23(15)19(26)27-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2/t15-/m0/s1

InChI Key

FYEXIHDBKJSWRV-HNNXBMFYSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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